molecular formula C12H17NO3 B1475803 1-(3,5-Dimethoxybenzyl)azetidin-3-ol CAS No. 2097977-05-2

1-(3,5-Dimethoxybenzyl)azetidin-3-ol

Cat. No.: B1475803
CAS No.: 2097977-05-2
M. Wt: 223.27 g/mol
InChI Key: DCMJYNOJTIYVBX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-(3,5-Dimethoxybenzyl)azetidin-3-ol is C12H17NO3. Its molecular weight is 223.27 g/mol.


Physical and Chemical Properties Analysis

The physical form of this compound is solid . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized as an intermediate in the synthesis of complex molecules. For instance, Christian Hubschwerlen and J. Specklin (2003) discussed its role in the synthesis of heterocyclic compounds, highlighting its utility in annulation, cyclization, and stereoselective reactions. This demonstrates its importance in constructing molecular architectures with potential pharmacological applications (Hubschwerlen & Specklin, 2003).

Drug Discovery and Biological Activity

  • Maryne A. J. Dubois et al. (2019) reported the synthesis of 3-Aryl-3-Sulfanyl Azetidines via iron-catalyzed thiol alkylation, demonstrating the potential of azetidin-3-ols in drug design due to their ability to form compounds with diverse biological activities. The study underscores the adaptability of these compounds in medicinal chemistry and their role in exploring new chemical spaces (Dubois et al., 2019).

Antimicrobial Activity

  • Compounds derived from azetidin-3-ols have shown significant activity against Gram-negative bacteria, as demonstrated by S. Woulfe and M. Miller (1985). Their work on substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids unveiled a new class of heteroatom-activated beta-lactam antibiotics, marking the importance of these compounds in developing new antimicrobial agents (Woulfe & Miller, 1985).

Material Science Applications

  • The polymerization behavior of azetidine and its derivatives has been studied, suggesting applications beyond pharmaceuticals. E. Schacht and E. Goethals (1974) explored the cationic polymerization of azetidine, indicating potential uses in material science for developing polymers with unique properties (Schacht & Goethals, 1974).

Safety and Hazards

The safety information for 1-(3,5-Dimethoxybenzyl)azetidin-3-ol indicates that it is classified under the GHS05 pictogram, with the signal word "Danger" . The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements include P303+P361+P353, P363, P304+P340, P310, P321, P260, P264, P280, P305+P351+P338, P405, and P501 .

Biochemical Analysis

Molecular Mechanism

At the molecular level, 1-(3,5-Dimethoxybenzyl)azetidin-3-ol exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, including changes in metabolic activity and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its bioavailability and therapeutic potential. Studies have shown that this compound can be efficiently transported across cellular membranes, facilitating its distribution to target sites.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is critical for the compound’s activity and function, as it ensures that this compound reaches its intended targets within the cell. Understanding the factors that govern subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-15-11-3-9(4-12(5-11)16-2)6-13-7-10(14)8-13/h3-5,10,14H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMJYNOJTIYVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CC(C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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